molecular formula C18H18ClNO3 B11531182 (2E)-N-(3-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

(2E)-N-(3-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B11531182
M. Wt: 331.8 g/mol
InChI Key: FATGDEAAGCFYAL-CSKARUKUSA-N
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Description

3’-chloro-2’,4’-dimethoxychalcone , is a chemical compound with the following structural formula:

Structure: (2E)-N-(3-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide\text{Structure: } \text{this compound} Structure: this compound

This compound belongs to the chalcone family, which is characterized by a central α,β-unsaturated ketone moiety. Chalcones exhibit diverse biological activities and have attracted attention in medicinal chemistry and natural product research.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of 3’-chloro-2’,4’-dimethoxychalcone. One common approach involves the Claisen-Schmidt condensation between 3-chloroacetophenone and 3,4-dimethoxybenzaldehyde. The reaction occurs under basic conditions, resulting in the formation of the chalcone product.

Industrial Production:: While not widely produced on an industrial scale, 3’-chloro-2’,4’-dimethoxychalcone can be synthesized in the laboratory using standard techniques. Optimization of reaction conditions and purification methods are essential for efficient production.

Chemical Reactions Analysis

Reactions::

    Claisen-Schmidt Condensation: As mentioned earlier, this compound is synthesized via the Claisen-Schmidt condensation, which involves the nucleophilic addition of the enolate of 3,4-dimethoxybenzaldehyde to 3-chloroacetophenone.

Common Reagents and Conditions::
  • Base (usually sodium hydroxide or potassium hydroxide)
  • Solvent (commonly ethanol or methanol)

Major Products:: The major product of the Claisen-Schmidt condensation is 3’-chloro-2’,4’-dimethoxychalcone itself.

Scientific Research Applications

3’-chloro-2’,4’-dimethoxychalcone has been investigated for various applications:

    Antioxidant Properties: Chalcones, including this compound, exhibit antioxidant activity, making them relevant in the field of natural antioxidants.

    Anti-Inflammatory Effects: Some studies suggest anti-inflammatory effects, potentially useful in treating inflammatory conditions.

    Anticancer Potential: Chalcones have been explored for their cytotoxic effects against cancer cells.

Mechanism of Action

The precise mechanism of action for 3’-chloro-2’,4’-dimethoxychalcone remains an area of ongoing research. its effects may involve modulation of cellular signaling pathways, inhibition of enzymes, or interaction with specific receptors.

Comparison with Similar Compounds

While 3’-chloro-2’,4’-dimethoxychalcone shares structural features with other chalcones, its unique combination of substituents (chlorine, methoxy groups) sets it apart. Similar compounds include other chalcones, such as 2’,4’-dimethoxychalcone and 3’-chlorochalcone.

Properties

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

(E)-N-(3-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C18H18ClNO3/c1-12-14(19)5-4-6-15(12)20-18(21)10-8-13-7-9-16(22-2)17(11-13)23-3/h4-11H,1-3H3,(H,20,21)/b10-8+

InChI Key

FATGDEAAGCFYAL-CSKARUKUSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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